molecular formula C15H17N B1338151 2-(4-Tert-butylphenyl)pyridine CAS No. 524713-66-4

2-(4-Tert-butylphenyl)pyridine

Cat. No. B1338151
M. Wt: 211.3 g/mol
InChI Key: RHXQSMVSBYAGQV-UHFFFAOYSA-N
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Description

“2-(4-Tert-butylphenyl)pyridine” is a chemical compound with the molecular formula C15H17N . It has a molecular weight of 211.31 . It is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(4-Tert-butylphenyl)pyridine” consists of a pyridine ring attached to a phenyl ring with a tert-butyl group . The exact spatial configuration and bond lengths/angles would require more specific data or computational chemistry analysis .


Physical And Chemical Properties Analysis

“2-(4-Tert-butylphenyl)pyridine” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.02 and a refractive index of 1.59 . Its flash point is 127 °C .

Scientific Research Applications

  • Sterically Encumbered Unsymmetrical 9-Borafluorene Derivatives :

    • The synthesis of terphenyl-substituted unsymmetrical 9-borafluorene derivatives involving 2-(4-Tert-butylphenyl)pyridine has been explored. These compounds have potential applications in organometallic chemistry and material science (Wehmschulte et al., 2001).
  • Platinum(II) Complexes with Dual Agostic Interaction :

    • Research on 2-tert-Butyl-6-(4-fluorophenyl)pyridine with K(2)PtCl(4) has led to the discovery of cyclometalated complexes that exhibit a unique bifurcated agostic interaction. This finding is significant for the field of organometallic chemistry (Crosby et al., 2009).
  • Chemosensors for VOC Detection :

    • Niobium(V) complexes based on 2-(4-Tert-butylphenyl)pyridine have been studied as potential chemosensors for detecting volatile organic compounds (VOCs). This research is relevant for environmental monitoring and pollution control (Motorina et al., 2019).
  • Photodeactivation Pathways in Pt[O^N^C^N] Complexes :

    • The influence of the tert-butyl unit in Pt[O^N^C^N] complexes has been investigated, providing insights into the radiative and non-radiative decay processes in these materials. Such research is crucial for the development of photoluminescent materials and sensors (Luo et al., 2016).
  • Luminescent Lanthanide Compounds and Iron Complexes :

    • The coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine, related to 2-(4-Tert-butylphenyl)pyridine, has been reviewed, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
  • Pyridazine-Bridged Diiridium Complexes for Bioimaging Probes :

    • Novel diiridium complexes containing 2-[3-tert-butyl-5-(pyridin-2-yl)phenyl]pyridine have been synthesized for potential application as dual-mode bioimaging probes. This research is significant in the field of medical imaging and diagnostics (Daniels et al., 2018).
  • Photolytic/TiO2-Photocatalytic Degradation of Substituted Pyridines :

    • The degradation and mineralization of substituted pyridines, including those related to 2-(4-Tert-butylphenyl)pyridine, have been studied using photolytic/photocatalytic methods. This research is essential for environmental remediation and wastewater treatment (Stapleton et al., 2010).

Safety And Hazards

The compound is classified under the GHS07 hazard pictogram . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(4-tert-butylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXQSMVSBYAGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514383
Record name 2-(4-tert-Butylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)pyridine

CAS RN

524713-66-4
Record name 2-(4-tert-Butylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-Butylphenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
J Yu, Y Wang, Y Liu, X Deng, H Tan, Z Zhang… - Journal of …, 2014 - Elsevier
Two novel green-emitting cyclometalated iridium complexes of (Buppy) 2 Ir(Tfl-pic) and (Buppy) 2 Ir(Brfl-pic) were synthesized and characterized, in which Buppy is 2-(4-tert-butylphenyl)…
Number of citations: 8 www.sciencedirect.com
F Niedermair, R Trattnig, K Mereiter, M Schmuck… - Monatshefte für Chemie …, 2010 - Springer
Luminescent organoplatinum complexes featuring 8-quinolinolates as chelating ligands have been synthesized and characterized. Substitution of the quinolinolate ligand has been …
Number of citations: 7 link.springer.com
MK Lau, KM Cheung, QF Zhang, Y Song… - Journal of …, 2004 - Elsevier
Treatment of [M(Buppy) 2 Cl] 2 (M=Ir (1), Rh (2); BuppyH=2-(4 ′ -tert-butylphenyl)pyridine) with Na(Et 2 NCS 2 ), K[S 2 P(OMe) 2 ], and K[N(Ph 2 PS) 2 ] 2 afforded monomeric [Ir(Buppy…
Number of citations: 39 www.sciencedirect.com
YM So, KC Au‐Yeung, HHY Sung… - European Journal of …, 2017 - Wiley Online Library
Cationic monoaryl–Pd IV complexes supported by the Kläui tripodal ligand [Co(η 5 ‐C 5 H 5 ){P(O)(OEt) 2 } 3 ] – (L OEt – ) were synthesized, and their reductive elimination was studied. …
W Zhu, C Liu, L Su, W Yang, M Yuan… - Journal of Materials …, 2003 - pubs.rsc.org
Several new iridium complexes with p-substituted 2-phenylpyridine (R-PPy) ligands have been synthesized and characterized. The complexes were incorporated into phosphorescent …
Number of citations: 51 pubs.rsc.org
L Pazderski, PA Abramov - Inorganics, 2023 - mdpi.com
A review paper on Au(III) cyclometallated compounds with 2-arylpyridines (2-phenylpyridine, 2-benzylpyridine, 2-benzoylpyridine, 2-phenoxypyridine, 2-phenylsulfanylpyridine, 2-…
Number of citations: 1 www.mdpi.com
Z Mei-Xiang, W Zhong-Lian, J Chang-Yun… - Chinese Physics …, 2005 - iopscience.iop.org
The electroluminescence performance from a novel grafted cyclometalated iridium complex (BuPhNPPy) 2 Ir (acac) with triarylmine unit, where BuPhNPPy is N, N-di (4-tert-butylphenyl)-…
Number of citations: 6 iopscience.iop.org
KM Cheung - 2005 - search.proquest.com
A series of mononuclear and dinuclear Ir (III) and Rh (III) cyclometalated complexes with dithiolate ligands have been synthesized. Treatment of [M (Buppy) 2 (μ-Cl)] 2 (M= Ir and Rh; …
Number of citations: 2 search.proquest.com
X Lou, J van Buijtenen… - Journal of mass …, 2005 - Wiley Online Library
Matrix‐assisted laser desorption/ionization time‐of‐flight mass spectrometry (MALDI‐TOFMS) was applied to the analysis of Ru(OCOCF 3 ) 2 (CO)(PPh 3 ) 2 , Ru(OCOC 3 F 7 ) 2 (CO)(…
YM So - 2013 - repository.ust.hk
Tetravalent cerium oxo complexes and clusters are of significance because they are related to the active sites of cerium(IV) oxide catalysts. There is also an increasing interest in the …
Number of citations: 0 repository.ust.hk

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